

physical and chemical properties of 2-Ethylbutanal

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **2-Ethylbutanal**

Cat. No.: **B1361351**

[Get Quote](#)

An In-depth Technical Guide to **2-Ethylbutanal**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of **2-Ethylbutanal** (CAS No. 97-96-1), an organic aldehyde of interest in various industrial and research applications. It details the compound's physical and chemical properties, spectral characteristics, chemical reactivity, and established synthesis protocols. Safety and handling procedures are also summarized. This guide is intended to serve as a core reference for professionals in chemistry, pharmacology, and materials science.

Chemical and Physical Properties

2-Ethylbutanal, also known as 2-ethylbutyraldehyde, is a branched-chain aliphatic aldehyde. [1] It presents as a clear, colorless liquid and is characterized by a sweet, green, and fruity odor with notes of cocoa.[2][3] Its structural and physical properties are critical for its application as a chemical intermediate and flavoring agent.[1]

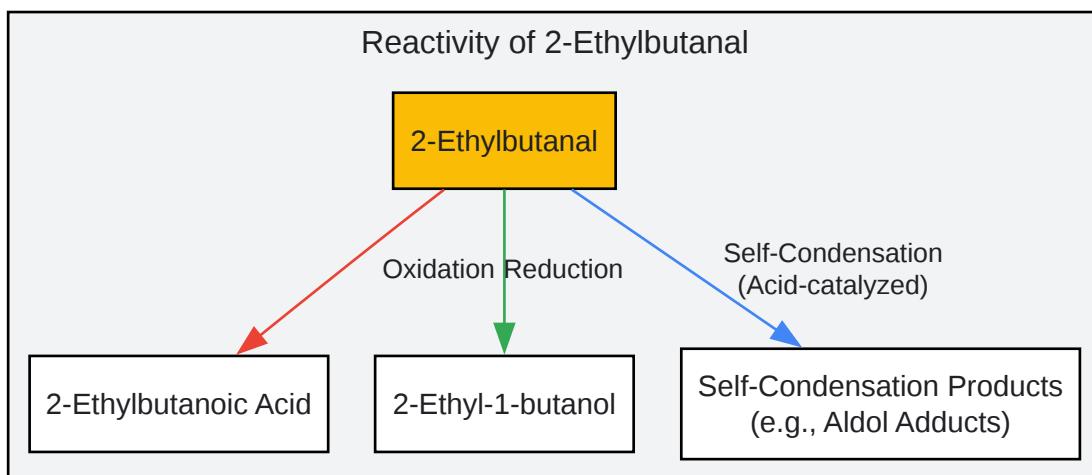
A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of **2-Ethylbutanal**

Property	Value	Source(s)
Molecular Formula	C ₆ H ₁₂ O	[1][4][5]
Molecular Weight	100.16 g/mol	[1][2][5]
IUPAC Name	2-ethylbutanal	[2]
Synonyms	2-Ethylbutyraldehyde, Diethylacetaldehyde	[2][5][6]
Appearance	Clear colorless liquid	[2][7]
Boiling Point	116.0 - 117.0 °C (@ 760 mmHg)	[1][2][8]
Melting Point	-89 °C	[2][4]
Density	0.808 - 0.814 g/cm ³ (@ 20°C)	[2][4]
Flash Point	17.3 °C (Tag Closed Cup)	[1][8]
Solubility in Water	0.5 wt % (@ 20°C)	[1][8]
Solubility in Organic Solvents	Miscible with alcohol and ether	[2]
Refractive Index	1.400 - 1.405 (@ 20°C)	[2]
Vapor Pressure	16.9 ± 0.2 mmHg (@ 25°C)	[4]

Spectral Data

Spectroscopic analysis is essential for the identification and characterization of **2-Ethylbutanal**. Data from Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are available.[5]


Table 2: Spectral Data for **2-Ethylbutanal**

Technique	Data and Observations	Source(s)
¹ H NMR	Spectral data available in various databases.	[2]
¹³ C NMR	Chemical shifts (δ) observed at: 204.7 (C=O), 55.2 (CH), 21.7 (CH ₂), 11.5 (CH ₃).	[9]
IR Spectrum	Spectral data is available through the NIST Chemistry WebBook.	[5][10]
Mass Spectrometry	Electron ionization mass spectrum data is available.	[5][11]

Chemical Reactivity and Stability

As an aldehyde, **2-Ethylbutanal**'s reactivity is dominated by its carbonyl group. It is a stable compound but is sensitive to air.[4]

- Oxidation: It can be readily oxidized to its corresponding carboxylic acid, 2-ethylbutanoic acid, by common oxidizing agents.[1][7]
- Reduction: The aldehyde can be reduced to the primary alcohol, 2-ethyl-1-butanol, using reducing agents like lithium aluminum hydride.[1][12]
- Self-Condensation: Like many aldehydes, it can undergo acid-catalyzed self-condensation or polymerization reactions, which are exothermic.[2][7][13]
- Peroxide Formation: It can react slowly with air, a process activated by light and catalyzed by transition metals, to form unstable peroxides and ultimately carboxylic acids.[7][13]
- Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[4]

[Click to download full resolution via product page](#)

Caption: Key chemical reactions of **2-Ethylbutanal**.

Experimental Protocols: Synthesis

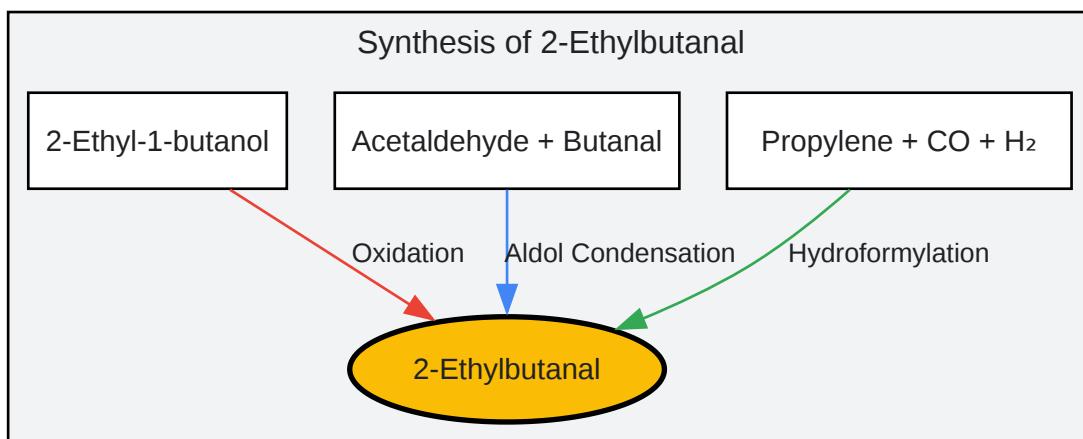
Several methods are established for the synthesis of **2-Ethylbutanal**. The choice of protocol depends on the available starting materials and desired scale.

Method 1: Oxidation of 2-Ethyl-1-butanol

This is a direct and common laboratory-scale synthesis.

- Principle: A primary alcohol is oxidized to an aldehyde.
- Protocol:
 - The starting material, 2-ethyl-1-butanol, is dissolved in a suitable solvent.
 - An oxidizing agent, such as potassium dichromate or chromium trioxide, is added under controlled temperature conditions.^[1]
 - The reaction is monitored for the disappearance of the starting alcohol.
 - Upon completion, the **2-Ethylbutanal** product is isolated and purified, typically through distillation.

Method 2: Aldol Condensation


This industrial method involves the self-condensation of n-butanal followed by hydrogenation and subsequent oxidation, or a crossed aldol condensation.[1][14]

- Principle: Base-catalyzed reaction between two aldehyde molecules to form a β -hydroxy aldehyde, which can then be further processed.
- Protocol:
 - Acetaldehyde is reacted with butanal under basic conditions (e.g., sodium hydroxide).[1]
 - This forms an intermediate that is then processed to yield **2-Ethylbutanal**.
 - Alternatively, the self-condensation of n-butanal can be integrated with a hydrogenation step to produce precursors for 2-ethylhexanol, with **2-Ethylbutanal** being a key intermediate.[14]

Method 3: Hydroformylation

This process is a large-scale industrial method for producing aldehydes.

- Principle: An alkene is reacted with carbon monoxide and hydrogen in the presence of a catalyst.
- Protocol:
 - Propylene is subjected to reaction with a mixture of carbon monoxide and hydrogen (syngas).
 - A catalyst, often a rhodium or cobalt complex, is used to facilitate the reaction.[1]
 - The reaction conditions (temperature, pressure) are optimized to favor the formation of **2-Ethylbutanal** among other aldehyde products.

[Click to download full resolution via product page](#)

Caption: Primary synthesis routes for **2-Ethylbutanal**.

Safety and Handling

2-Ethylbutanal is a hazardous chemical requiring strict safety protocols.

- Primary Hazards: It is a highly flammable liquid and vapor (UN 1178, Hazard Class 3).[8][13][15] Vapors can form explosive mixtures with air and may travel to an ignition source.[13] It is also classified as an irritant to the eyes, skin, and respiratory system.[1][3]
- Personal Protective Equipment (PPE): Wear protective gloves, safety goggles or a face shield, and impervious protective clothing.[15][16] Handling should occur in a well-ventilated area or under a fume hood.[16]
- Handling Procedures: All equipment must be grounded and bonded to prevent static discharge.[15] Use only non-sparking tools.[15] Keep the compound away from heat, sparks, open flames, and other ignition sources.[15]
- Storage: Store in a cool, dry, and well-ventilated place in tightly closed containers.[15][16] Keep away from incompatible materials such as oxidizing agents and strong bases.[4] Storage under an inert atmosphere is recommended to prevent peroxide formation.
- Fire-Fighting Measures: Use alcohol-resistant foam, dry chemical, or carbon dioxide.[13][15] Water spray may be inefficient and can scatter the fire.[13]

Applications

The unique properties of **2-Ethylbutanal** make it a valuable compound in several industries.

- Flavor and Fragrance: It is used as a flavoring agent in food products due to its sweet, fruity, and cocoa-like profile.[1][3] It is also utilized in the fragrance industry for perfumes and other scented products.[1]
- Chemical Synthesis: It serves as a crucial intermediate in the synthesis of other organic compounds.[1]
- Industrial Applications: It is used in the production of pharmaceuticals, rubber accelerators, synthetic resins, and agrochemicals.[1][7][17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Ethylbutanal | 97-96-1 [smolecule.com]
- 2. 2-Ethylbutyraldehyde | C6H12O | CID 7359 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-ethyl butyraldehyde, 97-96-1 [thegoodsentscompany.com]
- 4. 2-Ethylbutanal | CAS#:97-96-1 | Chemsoc [chemsoc.com]
- 5. Butanal, 2-ethyl- [webbook.nist.gov]
- 6. Butanal, 2-ethyl- (CAS 97-96-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. 2-ETHYLBUTYRALDEHYDE | 97-96-1 [chemicalbook.com]
- 8. 2-Ethylbutanal | JNC CORPORATION [jnc-corp.co.jp]
- 9. The { }^{13} \mathrm{C} NMR spectrum of 2 -ethylbutanal consists of the f.. [askfilo.com]
- 10. Butanal, 2-ethyl- [webbook.nist.gov]
- 11. Butanal, 2-ethyl- [webbook.nist.gov]

- 12. 2-Ethyl-1-butanol synthesis - chemicalbook [chemicalbook.com]
- 13. 2-ETHYLBUTYRALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. researchgate.net [researchgate.net]
- 15. 2-Ethylbutyraldehyde | 97-96-1 | TCI AMERICA [tcichemicals.com]
- 16. 2-ethyl-2-butenal | CAS#:19780-25-7 | Chemsoc [chemsrc.com]
- 17. solubilityofthings.com [solubilityofthings.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-Ethylbutanal]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361351#physical-and-chemical-properties-of-2-ethylbutanal]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com